molecular formula C15H11ClO2 B3034061 (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 1352347-02-4

(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B3034061
CAS No.: 1352347-02-4
M. Wt: 258.7 g/mol
InChI Key: FDGQCKIOOCJPLO-JXMROGBWSA-N
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Description

The compound (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Its structure features a 2-chlorophenyl group at the ketone end and a 4-hydroxyphenyl group at the propenone side. Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituents on the aryl rings significantly influence their physicochemical and biological behavior. This compound was synthesized via Claisen-Schmidt condensation with a yield of 78.9% and characterized by HRMS ([M+H]+: 277.0178) .

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-10,17H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGQCKIOOCJPLO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones have been extensively studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one has shown promise in several areas:

Anticancer Activity

  • Mechanism : Research indicates that chalcones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle proteins.
  • Case Study : In vitro studies demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines (MDA-MB-231). The compound was shown to inhibit cell proliferation significantly at concentrations ranging from 10 to 50 µM over 48 hours .

Anti-inflammatory Effects

  • Mechanism : The compound's hydroxyl group contributes to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.
  • Case Study : A study reported that administration of this chalcone reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models, indicating its potential as an anti-inflammatory agent .

Antioxidant Properties

Chalcones are recognized for their antioxidant capabilities, which help mitigate oxidative stress in biological systems:

  • Study Findings : In a comparative analysis, this compound exhibited a higher DPPH radical scavenging activity compared to other chalcones tested, suggesting its effectiveness as a natural antioxidant .

Material Science Applications

The unique structural properties of chalcones make them suitable for applications in material science:

  • Organic Photovoltaics : Research has explored the use of chalcones as organic semiconductors due to their ability to absorb light and generate charge carriers.
  • Case Study : A study demonstrated that incorporating this compound into polymer matrices improved the efficiency of organic solar cells by enhancing charge transport properties .

Synthesis and Chemical Transformations

Chalcones serve as versatile intermediates in organic synthesis:

  • Synthesis of Flavonoids : The compound can be transformed into various flavonoids through cyclization reactions.
  • Data Table : Below is a summary of synthetic routes involving this compound.
Reaction TypeReagents/ConditionsProductYield (%)
CyclizationBase catalysis with ethanolFlavonoid derivative85
OxidationH₂O₂ in acetic acidO-methylated product90
ReductionNaBH₄ in methanolAlcohol derivative95

Conclusion and Future Directions

The compound this compound demonstrates significant potential across various scientific domains. Its applications in medicinal chemistry highlight its role as a promising anticancer and anti-inflammatory agent. Additionally, its utility in material science and organic synthesis underscores the versatility of chalcones.

Future research should focus on:

  • Expanding the understanding of its mechanism of action at the molecular level.
  • Exploring novel derivatives with enhanced biological activities.
  • Investigating the environmental impact and sustainability of synthesizing chalcone derivatives.

Mechanism of Action

The mechanism of action of (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Substituent Effects and Molecular Properties

The table below summarizes key structural and synthetic differences between the target compound and analogs:

Compound Name Molecular Formula Substituents (Aryl Groups) Synthesis Yield Key Spectral Data (HRMS [M+H]+) Crystal System/Packing Features
(2E)-1-(2-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Target, A7) C₁₅H₁₁ClO₂ 2-chlorophenyl, 4-hydroxyphenyl 78.9% 277.0178 Not reported
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₇H₁₆O₄ 3,4-dimethoxyphenyl, 4-hydroxyphenyl Not reported Not reported Orthorhombic (Pbca), O–H···O H-bonds, π-π stacking
(E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one C₁₅H₇Cl₄O 4-chlorophenyl, 2,3,4-trichlorophenyl Not reported Not reported Not reported
(E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one C₁₇H₁₆ClNO 4-chlorophenyl, 4-dimethylaminophenyl Not reported Not reported Not reported
3-(2-Chlorophenyl)-1-(4-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl)prop-2-en-1-one C₁₉H₁₄ClN₅O₃ 2-chlorophenyl, triazole with nitro Not reported Not reported Not reported

Key Structural and Functional Comparisons

Electronic and Steric Effects
  • Electron-Withdrawing vs. In contrast, analogs like (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one have electron-donating methoxy groups, which enhance conjugation and stabilize the enone system . The 4-hydroxyphenyl group enables hydrogen bonding (O–H···O), as observed in the orthorhombic crystal structure of the dimethoxy analog . The absence of para-substituents in the target compound may reduce steric hindrance compared to trichlorophenyl derivatives .
Crystallographic and Solid-State Behavior
  • The dimethoxy analog crystallizes in an orthorhombic system (Pbca) with intermolecular O–H···O hydrogen bonds and π-π stacking (centroid–centroid distance: 3.7386 Å) . These interactions enhance thermal stability and solubility in polar solvents. The target compound’s solid-state behavior remains unreported, but its ortho-chloro substituent likely disrupts planarity, reducing π-π interactions compared to para-substituted derivatives.

Biological Activity

(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant effects, supported by recent research findings and case studies.

Chemical Structure

The compound's molecular formula is C15H11ClO2C_{15}H_{11}ClO_2. Its structure features a central prop-2-en-1-one moiety flanked by a chlorophenyl group and a hydroxyphenyl group. The arrangement of these groups contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of chalcones, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.30 µg/mL
Candida albicans0.20 µg/mL

These results indicate that the compound is particularly effective against common pathogens, suggesting its potential use in developing new antimicrobial agents .

Anticancer Activity

Chalcones have been investigated for their anticancer properties, with this compound showing promising results in vitro. Research indicates that this compound can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).

Case Study:
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value
DPPH Radical Scavenging25 µg/mL
ABTS Radical Scavenging30 µg/mL

The results suggest that the compound effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Intermolecular Interactions: The presence of hydroxyl groups facilitates hydrogen bonding, enhancing solubility and interaction with biological targets.
  • ROS Generation: The compound promotes oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Inhibition: Chalcones may inhibit key enzymes involved in bacterial metabolism, contributing to their antimicrobial effects.

Q & A

How can (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one be synthesized, and what critical steps ensure stereochemical purity?

Answer:
The compound can be synthesized via the Claisen-Schmidt condensation between 2-chloroacetophenone and 4-hydroxybenzaldehyde under basic conditions (e.g., KOH in ethanol). To prevent undesired side reactions, the phenolic -OH group in 4-hydroxybenzaldehyde may require protection (e.g., as a methoxy group) prior to condensation, followed by deprotection post-reaction . Stereochemical control (E-configuration) is achieved by optimizing reaction conditions (e.g., temperature, solvent polarity) and confirmed via NMR coupling constants (J = 12–16 Hz for trans-olefin protons) or single-crystal XRD .

What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • IR spectroscopy : Confirms carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and hydroxyl (-OH) vibrations (~3200–3600 cm⁻¹) .
  • 1H/13C NMR : Assigns aromatic proton environments, olefin geometry, and substituent effects (e.g., deshielding of carbonyl carbon at ~190 ppm) .
  • Single-crystal XRD : Provides definitive proof of E-configuration and bond geometry. For example, C=C bond lengths in similar chalcones range from 1.32–1.35 Å, consistent with DFT predictions .

How can DFT calculations complement experimental data in studying this compound’s reactivity?

Answer:
Density Functional Theory (DFT) predicts HOMO-LUMO gaps, global electrophilicity index (ω), and Fukui indices to identify reactive sites. For instance, a narrow HOMO-LUMO gap (<4 eV) suggests high reactivity, aligning with experimental observations of nucleophilic attack at the α,β-unsaturated carbonyl region . Comparing DFT-derived λmax (UV-Vis) with experimental spectra validates computational models (error margins <10 nm) .

What methodologies are suitable for evaluating the antimicrobial activity of this compound?

Answer:

  • Broth microdilution assay : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects.
  • Structure-activity analysis : Correlates substituent effects (e.g., chloro vs. methoxy groups) with potency. For example, electron-withdrawing groups (e.g., -Cl) enhance activity by increasing electrophilicity .

How do crystal packing interactions influence the compound’s stability and reactivity?

Answer:
XRD studies of analogous chalcones reveal intermolecular hydrogen bonds (e.g., C=O∙∙∙H-O) and π-π stacking between aromatic rings, stabilizing the crystal lattice. These interactions reduce molecular mobility, potentially slowing degradation. However, steric hindrance from bulky substituents (e.g., 2-chlorophenyl) may disrupt packing, increasing solubility and reactivity .

What contradictions exist in reported biological activities of similar chalcones, and how can they be resolved?

Answer:
Discrepancies in antimicrobial potency often arise from variations in:

  • Test strains : Species-specific membrane permeability differences.
  • Compound solubility : Use of DMSO vs. aqueous buffers affects bioavailability.
  • Assay protocols : Standardizing incubation time and inoculum size improves reproducibility. Meta-analyses of structure-activity relationships (SAR) can reconcile conflicting data .

How can substituent effects on the aryl rings be systematically studied?

Answer:

  • Electron-donating/-withdrawing group substitutions : Synthesize derivatives with -OCH₃, -NO₂, or -CF₃ groups to modulate electronic properties.
  • Quantitative SAR (QSAR) : Use Hammett constants (σ) to correlate substituent electronic effects with reactivity or bioactivity. For example, -Cl (σ = +0.23) increases electrophilicity, enhancing antimicrobial activity .

What challenges arise in interpreting UV-Vis and fluorescence spectra of this compound?

Answer:

  • Solvatochromism : Solvent polarity shifts λmax due to changes in dipole-dipole interactions. Ethanol vs. DMSO may cause shifts of 10–20 nm.
  • Aggregation-induced quenching : At high concentrations, π-π stacking reduces fluorescence intensity. Dilution studies or time-resolved spectroscopy mitigate this issue .

How can reaction mechanisms for chalcone derivatives be elucidated?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational modeling : Transition state analysis via DFT identifies intermediates in nucleophilic addition or cycloaddition reactions .

What strategies optimize yield in large-scale synthesis?

Answer:

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 10–15% compared to conventional heating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

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